5-Chloro-1-methyl-benzoimidazole

Vue d'ensemble

Description

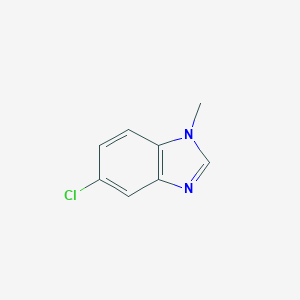

5-Chloro-1-methyl-benzoimidazole is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring. This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position of the benzimidazole ring imparts unique chemical properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-benzoimidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with chloroacetic acid, followed by cyclization under acidic conditions. Another approach involves the reaction of o-phenylenediamine with chloroformic acid derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-1-methyl-benzoimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution Reactions: Products include 5-amino-1-methyl-benzoimidazole and 5-thio-1-methyl-benzoimidazole.

Oxidation Reactions: Products include 5-chloro-1-formyl-benzoimidazole and 5-chloro-1-carboxy-benzoimidazole.

Reduction Reactions: Products include 5-chloro-1-methyl-dihydrobenzoimidazole.

Applications De Recherche Scientifique

Chemical Synthesis

5-Chloro-1-methyl-benzimidazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for the introduction of various functional groups, making it versatile for creating derivatives with enhanced properties.

Table 1: Synthesis Yields of Derivatives

| Compound | Yield (%) | Method |

|---|---|---|

| 4a | 40 | Conventional |

| 4b | 70 | Microwave irradiation |

| 4c | 99 | Microwave irradiation |

Antimicrobial Properties

Research indicates that 5-Chloro-1-methyl-benzimidazole and its derivatives exhibit significant antimicrobial activity against a range of pathogens. This includes efficacy against both bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Standard (Ciprofloxacin) |

|---|---|---|---|

| 4k | Escherichia coli | 2 | 8 |

| 4b | Staphylococcus aureus (MSSA) | 4 | 16 |

| 4k | Candida albicans | 8 | 4 |

These results demonstrate that certain derivatives possess broad-spectrum antimicrobial potential, comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

Table 3: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (μg/mL) | Reference Drug (Paclitaxel) |

|---|---|---|---|

| 4d | MCF-7 | 5.12 | 6.13 |

| 4b | A549 | 10.28 | 5.00 |

The data suggest that several derivatives are comparable to established chemotherapeutic agents, highlighting their potential for further development in cancer therapy.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A derivative was tested against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition compared to traditional antibiotics.

- Case Study on Anticancer Activity : In vivo studies indicated that treatment with selected benzimidazole derivatives resulted in reduced tumor growth in xenograft models.

Industrial Applications

Beyond biological applications, 5-Chloro-1-methyl-benzimidazole is utilized in the production of dyes, pigments, and corrosion inhibitors, showcasing its versatility in industrial chemistry.

Mécanisme D'action

The mechanism of action of 5-Chloro-1-methyl-benzoimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to the active sites of enzymes, inhibiting their activity. The chlorine atom and the methyl group play crucial roles in enhancing the binding affinity and specificity of the compound. The pathways involved often include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-2-methyl-benzoimidazole

- 5-Bromo-1-methyl-benzoimidazole

- 5-Chloro-1-ethyl-benzoimidazole

Uniqueness

5-Chloro-1-methyl-benzoimidazole is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it often exhibits higher potency in biological assays and greater stability under various conditions.

Activité Biologique

5-Chloro-1-methyl-benzoimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The following sections will detail the compound's mechanisms of action, relevant case studies, and a summary of research findings.

This compound is characterized by the presence of a chlorine atom and a methyl group on the benzimidazole ring, which plays a crucial role in its biological activity. The compound primarily acts through:

- Enzyme Inhibition : It binds to the active sites of various enzymes, inhibiting their activity and disrupting metabolic processes.

- Antimicrobial Activity : It has demonstrated potential against various bacterial strains and fungi, likely through mechanisms that involve disrupting cell membrane integrity and inhibiting DNA synthesis.

- Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites, inhibiting enzyme function |

| Antimicrobial Activity | Disrupts cell membranes and inhibits DNA synthesis |

| Anticancer Effects | Induces apoptosis through interference with signaling pathways |

Antimicrobial Activity

Research has shown that this compound exhibits varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. A study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial effects of this compound against several bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Methicillin-susceptible S. aureus (MSSA) | 32 | Moderate |

| Methicillin-resistant S. aureus (MRSA) | 16 | High |

| Escherichia coli | 64 | Moderate |

| Pseudomonas aeruginosa | 128 | Low |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce cytotoxic effects on cancer cell lines, particularly prostate cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies using the MTT assay revealed the following IC50 values for this compound:

| Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| PC3 (Prostate Cancer) | 94.48 | High |

| WRL-68 (Normal Cells) | 213.6 | Low |

Comparative Analysis with Similar Compounds

When comparing this compound with similar benzimidazole derivatives, it is evident that structural modifications significantly influence biological activity.

Comparison Table

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | MSSA: 32 µg/mL | PC3: 94.48 µg/mL |

| 5-Chloro-2-methyl-benzoimidazole | MSSA: 16 µg/mL | PC3: 120 µg/mL |

| 5-Bromo-1-methyl-benzoimidazole | MSSA: 64 µg/mL | PC3: 150 µg/mL |

Propriétés

IUPAC Name |

5-chloro-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTVQKUFTJLEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311263 | |

| Record name | 5-chloro-1-methyl-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10394-36-2 | |

| Record name | 5-Chloro-1-methyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10394-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 240754 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010394362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-1-methyl-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.